4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the cyclopropyl and methylphenyl groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro triazole derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-5-methyl-2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Other 1,2,4-triazole derivatives with varying substituents on the triazole ring.
Uniqueness
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopropyl and methylphenyl groups, which enhance its chemical stability and biological activity. This combination of substituents is not commonly found in other triazole derivatives, making it a valuable compound for further research and development.
Biological Activity
4-Cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent thiol functionalization. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm its structure.
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit potent antifungal properties. For instance, a study demonstrated that related triazole compounds showed strong fungicidal activity against various fungal strains. The mechanism of action is often attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Table 1: Antifungal Activity of Triazole Derivatives
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 8 µg/mL |
5-(4-Methylphenyl)-1,2,4-triazole-3-thiol | Aspergillus niger | 16 µg/mL |
1-(4-Methylphenyl)-2-(5-(3-fluorobenzyl)thio)triazole | Cryptococcus neoformans | 32 µg/mL |
The above table summarizes the antifungal activity of various triazole derivatives, indicating that the compound exhibits promising antifungal properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against bacterial strains. Studies have shown that certain derivatives display significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound Name | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
This compound | Escherichia coli | 15 |
5-Cyclopropyl-1H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 20 |
1-(Phenyl)-2-(5-(methylthio)triazole | Pseudomonas aeruginosa | 12 |
This table illustrates the antimicrobial activity of selected triazole derivatives against common bacterial pathogens.
Case Studies
Several studies have highlighted the biological activities associated with triazole compounds:
- Fungicidal Activity : A study published in a peer-reviewed journal reported that the compound exhibited superior fungicidal activity compared to standard antifungal agents when tested against various strains of fungi .
- Antimicrobial Efficacy : Another research effort focused on synthesizing a series of triazole derivatives and evaluating their antimicrobial properties. The studies concluded that modifications in the triazole structure significantly impacted their biological activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the triazole ring enhance biological efficacy. For instance, introducing methyl or cyclopropyl groups at particular positions improved antifungal potency .
Properties
IUPAC Name |
4-cyclopropyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)11-13-14-12(16)15(11)10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYADLOMRODGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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